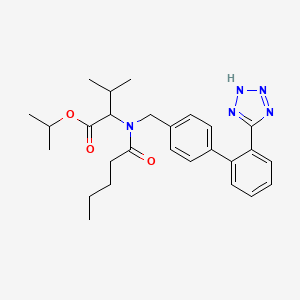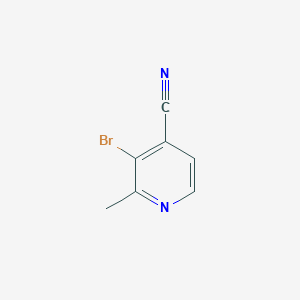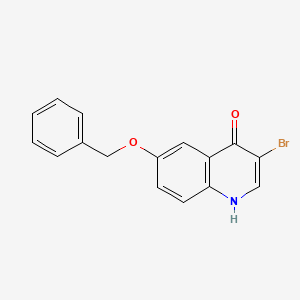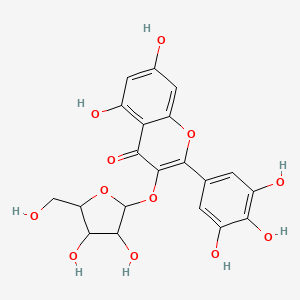
3-Amino-2,2-diethylpentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2,2-diethylpentanedioic acid is an organic compound that belongs to the class of amino acids It features an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, along with two ethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-diethylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as diethyl malonate, followed by amination. The reaction typically requires a strong base, such as sodium hydride, and an alkylating agent, such as ethyl bromide. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: 3-Amino-2,2-diethylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to alcohols under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids.
科学的研究の応用
3-Amino-2,2-diethylpentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Amino-2,2-diethylpentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of enzymes or signaling pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
3-Amino-2-hydroxybutanoic acid: Similar in structure but with a hydroxyl group instead of ethyl groups.
3-Amino-2-methylpentanedioic acid: Similar but with a methyl group instead of ethyl groups.
Uniqueness: 3-Amino-2,2-diethylpentanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
特性
CAS番号 |
51865-85-1 |
|---|---|
分子式 |
C9H17NO4 |
分子量 |
203.24 g/mol |
IUPAC名 |
3-amino-2,2-diethylpentanedioic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-9(4-2,8(13)14)6(10)5-7(11)12/h6H,3-5,10H2,1-2H3,(H,11,12)(H,13,14) |
InChIキー |
KNBUYLKEYLFFBD-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C(CC(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)

![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)

![tert-butyl N-imidazo[1,5-a]pyridin-8-ylcarbamate](/img/structure/B12101830.png)

![tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate](/img/structure/B12101856.png)
![2-{[(3-Fluoro-4-methoxyphenyl)methyl]amino}ethan-1-ol](/img/structure/B12101863.png)
